molecular formula C8H12N2O4 B11791304 Methyl 2-(5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazol-4-yl)acetate

Methyl 2-(5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazol-4-yl)acetate

Cat. No.: B11791304
M. Wt: 200.19 g/mol
InChI Key: CFMZAXLZZDNIQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazol-4-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a hydroxyethyl group and a hydroxy group attached to the pyrazole ring, as well as a methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazol-4-yl)acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-hydroxyethylhydrazine with ethyl acetoacetate, followed by cyclization and esterification reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or esters with different substituents.

Scientific Research Applications

Methyl 2-(5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazol-4-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy and hydroxyethyl groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate enzyme activity or receptor binding, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazol-3-yl)acetate: Similar structure but with a different position of the hydroxy group.

    Ethyl 2-(5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazol-4-yl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 2-(5-hydroxy-1-(2-hydroxypropyl)-1H-pyrazol-4-yl)acetate: Similar structure but with a hydroxypropyl group instead of a hydroxyethyl group.

Uniqueness

Methyl 2-(5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazol-4-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

IUPAC Name

methyl 2-[2-(2-hydroxyethyl)-3-oxo-1H-pyrazol-4-yl]acetate

InChI

InChI=1S/C8H12N2O4/c1-14-7(12)4-6-5-9-10(2-3-11)8(6)13/h5,9,11H,2-4H2,1H3

InChI Key

CFMZAXLZZDNIQL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CNN(C1=O)CCO

Origin of Product

United States

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